Cas no 664364-89-0 (rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide)

Technical Introduction: rac-Potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide is a chiral organoboron reagent with applications in asymmetric synthesis and cross-coupling reactions. Its key advantages include high reactivity as a transmetalating agent in Suzuki-Miyaura couplings, enabling the stereoselective formation of C–C bonds with retention of configuration. The rac designation indicates the racemic form, providing flexibility in synthetic routes where enantiopurity is not required. The trifluoroborate moiety enhances stability and solubility in organic solvents, facilitating handling and storage. The (1R,2R)-2-phenylcyclopropyl group imparts steric and electronic effects, making it valuable for constructing complex cyclic frameworks. This reagent is particularly useful in pharmaceutical and agrochemical research for accessing chiral intermediates.
rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide structure
664364-89-0 structure
商品名:rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide
CAS番号:664364-89-0
MF:C9H9BF3K
メガワット:224.07227396965
CID:6611761
PubChem ID:23697981

rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide 化学的及び物理的性質

名前と識別子

    • EN300-6764143
    • 664364-89-0
    • rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide
    • インチ: 1S/C9H9BF3.K/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6H2;/q-1;+1/t8-,9+;/m0./s1
    • InChIKey: RPTMFXALIDLOKX-OULXEKPRSA-N
    • ほほえんだ: [K+].F[B-]([C@@H]1C[C@H]1C1C=CC=CC=1)(F)F

計算された属性

  • せいみつぶんしりょう: 224.0386464g/mol
  • どういたいしつりょう: 224.0386464g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 189
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų

rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6764143-0.25g
rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans
664364-89-0 95%
0.25g
$672.0 2023-05-23
Enamine
EN300-6764143-0.05g
rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans
664364-89-0 95%
0.05g
$315.0 2023-05-23
Aaron
AR027YTJ-250mg
rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans
664364-89-0 95%
250mg
$949.00 2025-02-15
1PlusChem
1P027YL7-250mg
rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans
664364-89-0 95%
250mg
$893.00 2024-04-22
Enamine
EN300-6764143-0.5g
rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans
664364-89-0 95%
0.5g
$1058.0 2023-05-23
Enamine
EN300-6764143-10.0g
rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans
664364-89-0 95%
10g
$5837.0 2023-05-23
Enamine
EN300-6764143-0.1g
rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans
664364-89-0 95%
0.1g
$470.0 2023-05-23
Enamine
EN300-6764143-2.5g
rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans
664364-89-0 95%
2.5g
$2660.0 2023-05-23
Enamine
EN300-6764143-1.0g
rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans
664364-89-0 95%
1g
$1357.0 2023-05-23
Aaron
AR027YTJ-50mg
rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans
664364-89-0 95%
50mg
$459.00 2025-02-15

rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide 関連文献

rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuideに関する追加情報

Introduction to Rac-Potassium Trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide (CAS No. 664364-89-0)

Rac-Potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, a compound with the CAS number 664364-89-0, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This boron-containing compound is particularly intriguing due to its unique structural features and potential applications in synthetic chemistry and medicinal chemistry.

The molecular structure of Rac-Potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide incorporates a trifluoroboryl group, which is known for its stability and reactivity in various organic transformations. The presence of the (1R,2R)-2-phenylcyclopropyl moiety adds an additional layer of complexity, making this compound a versatile tool for chemists exploring novel synthetic pathways. The potassium counterion enhances the compound's solubility in polar solvents, facilitating its use in a wide range of chemical reactions.

In recent years, there has been a growing interest in boronic acids and their derivatives due to their role as key intermediates in the synthesis of biologically active molecules. The trifluoroboryl group, in particular, has been extensively studied for its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis. These reactions are crucial for constructing complex molecular architectures, including those found in pharmaceuticals and agrochemicals.

One of the most notable applications of Rac-Potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide is in the synthesis of chiral compounds. The (1R,2R)-configuration of the cyclopropyl group ensures that the compound retains its stereochemical integrity throughout various chemical transformations. This property is particularly valuable in drug development, where enantiopurity is often a critical factor determining the efficacy and safety of a therapeutic agent.

Recent research has highlighted the utility of this compound in the preparation of novel heterocyclic compounds. Heterocycles are a major class of pharmacologically active molecules, and their synthesis often requires sophisticated boron-containing reagents. The trifluoroboryl group's ability to undergo metalation followed by nucleophilic addition makes it an ideal candidate for constructing five- and six-membered rings with high precision. This capability has been leveraged to develop new analogs of existing drugs with improved pharmacokinetic profiles.

The use of Rac-Potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide in medicinal chemistry has also been explored in the context of targeted drug delivery systems. Boron neutron capture therapy (BNCT) is an emerging therapeutic modality that relies on the selective accumulation of boron compounds in tumor tissues. The stability and reactivity of this compound make it a promising candidate for developing BNCT agents that can be activated by neutron irradiation to deliver targeted radiation therapy.

In addition to its applications in drug synthesis, this compound has shown potential in materials science. The unique electronic properties of the trifluoroboryl group can be exploited to design advanced materials with tailored optoelectronic characteristics. For instance, researchers have investigated its use in the development of organic semiconductors and light-emitting diodes (OLEDs), where precise control over molecular structure is essential for achieving desired functional properties.

The synthetic methodologies for preparing Rac-Potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide have also seen significant advancements. Modern synthetic techniques, such as transition-metal-catalyzed reactions and flow chemistry, have enabled more efficient and scalable production processes. These advancements have not only improved the availability of this compound but also opened up new avenues for its application in complex synthetic transformations.

The safety profile of this compound is another critical consideration. While it does not fall under any hazardous or controlled substance categories, proper handling procedures must be followed to ensure safe laboratory practices. Standard precautions such as wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area are recommended when handling this chemical.

In conclusion, Rac-Potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide (CAS No. 664364-89-0) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel therapeutics and advanced materials. As research continues to uncover new uses for this compound, its significance in modern chemistry is likely to grow even further.

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